molecular formula C17H16N2O3 B244530 N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide

Cat. No. B244530
M. Wt: 296.32 g/mol
InChI Key: JTZGCXAQGAYQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide, also known as MBP, is a chemical compound that has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and cancer research.

Mechanism of Action

The mechanism of action of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the Nrf2/ARE pathway, the NF-κB pathway, and the MAPK pathway. N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress and inflammation. N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide also inhibits the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. Additionally, N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide has been shown to modulate the MAPK pathway, which is involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide has been shown to increase the levels of various antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, which are involved in the cellular defense against oxidative stress. N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide has also been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the regulation of immune responses and inflammation. Additionally, N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide is its potential as a novel therapeutic agent in various fields, including neuroscience, pharmacology, and cancer research. N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide has been shown to have various beneficial effects, including antioxidant, anti-inflammatory, and anticancer activities. However, one of the major limitations of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide in vivo.

Future Directions

There are several future directions for the research on N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide. One of the potential future directions is to investigate the potential therapeutic applications of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke. Another potential future direction is to investigate the potential use of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide as a novel analgesic and anti-inflammatory agent in various pain and inflammatory conditions. Additionally, further studies are needed to investigate the potential synergistic effects of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide with other therapeutic agents, such as chemotherapy drugs, in the treatment of various cancers.

Synthesis Methods

The synthesis of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide involves the reaction between 5-methoxy-2-aminobenzoxazole and 3-bromoacetophenone in the presence of a base, such as potassium carbonate. The resulting product is then converted to N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide by reacting with propanoyl chloride in the presence of a base and a solvent, such as dichloromethane.

Scientific Research Applications

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide has been shown to have neuroprotective effects against oxidative stress and glutamate-induced excitotoxicity. In pharmacology, N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide has been investigated for its potential as a novel analgesic and anti-inflammatory agent. In cancer research, N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide has been studied for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide

InChI

InChI=1S/C17H16N2O3/c1-3-16(20)18-12-6-4-5-11(9-12)17-19-14-10-13(21-2)7-8-15(14)22-17/h4-10H,3H2,1-2H3,(H,18,20)

InChI Key

JTZGCXAQGAYQDB-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)OC

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)OC

Origin of Product

United States

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